2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile
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Overview
Description
2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile is an organic compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile typically involves the condensation of 3-chlorobenzaldehyde with malononitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-amino-3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-butenedinitrile: Similar structure with a different position of the chlorine atom.
(E)-2-amino-3-{[(E)-(3-bromophenyl)methylidene]amino}-2-butenedinitrile: Similar structure with a bromine atom instead of chlorine.
(E)-2-amino-3-{[(E)-(3-methylphenyl)methylidene]amino}-2-butenedinitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-amino-3-{[(3-chlorophenyl)methylidene]amino}but-2-enedinitrile is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-2-8(4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDREINDHMFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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